molecular formula C16H16N2 B13399744 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Cat. No.: B13399744
M. Wt: 236.31 g/mol
InChI Key: NWDYSRZJOLDMRE-UHFFFAOYSA-N
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Description

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroethanoanthracene core with diamine functional groups at the 11 and 12 positions. Its stereochemistry is defined by the (11R,12R) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroethanoanthracene core, followed by the introduction of the diamine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to simplify the compound or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is used as a building block for more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry

In industrial applications, (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its interaction with specific molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: This stereoisomer has a different spatial arrangement, leading to distinct chemical and biological properties.

    9,10-Dihydro-9,10-ethanoanthracene-11,12-diol: This compound has hydroxyl groups instead of amine groups, resulting in different reactivity and applications.

Uniqueness

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unique due to its specific stereochemistry and functional groups. These features make it particularly valuable for studying stereochemical effects in chemical reactions and biological interactions.

Properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYSRZJOLDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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